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molecular formula C9H7NOS B1267583 Benzo[b]thiophene-2-carboxamide CAS No. 6314-42-7

Benzo[b]thiophene-2-carboxamide

Cat. No. B1267583
M. Wt: 177.22 g/mol
InChI Key: GYSCBCSGKXNZRH-UHFFFAOYSA-N
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Patent
US05338735

Procedure details

N-(2-Aminoethyl)-3-methoxybenzo[b]thiophene-2-carboxamide (1.56 g) was dissolved in dimethyl fomamide (50 ml) and triethylamine (0.63 g) added. To this stirred solution was added phenethylbromide (1.27 g) and left overnight at ambient temperature. Ice-water was added, and the product extracted with ethyl acetate (3×50 ml). Organic fractions were collected, washed with water (4×50 ml),dried, filtered to yield, after removing the solvent, a clear oil. Flash chromatography eluting with 5% methanol-dichloromethane gave 3-methoxy-N-<2-[N- (2-phenylethyl)amino]ethyl>-benzo[b]thiophene-2-carboxamide which was converted to its hydrochloride.
Name
N-(2-Aminoethyl)-3-methoxybenzo[b]thiophene-2-carboxamide
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NCC[NH:4][C:5]([C:7]1[S:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[C:8]=1OC)=[O:6].C(Br)CC1C=CC=CC=1>C(N(CC)CC)C>[S:11]1[C:7]([C:5]([NH2:4])=[O:6])=[CH:8][C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]1=2

Inputs

Step One
Name
N-(2-Aminoethyl)-3-methoxybenzo[b]thiophene-2-carboxamide
Quantity
1.56 g
Type
reactant
Smiles
NCCNC(=O)C1=C(C2=C(S1)C=CC=C2)OC
Name
Quantity
0.63 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
1.27 g
Type
reactant
Smiles
C(CC1=CC=CC=C1)Br
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate (3×50 ml)
CUSTOM
Type
CUSTOM
Details
Organic fractions were collected
WASH
Type
WASH
Details
washed with water (4×50 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after removing the solvent
WASH
Type
WASH
Details
Flash chromatography eluting with 5% methanol-dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C2=C(C=C1C(=O)N)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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